3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Overview
Description
Scientific Research Applications
NS 9283 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of receptors.
Biology: Investigated for its effects on nicotinic acetylcholine receptors in various biological systems.
Industry: Utilized in the development of new pharmacological agents targeting nicotinic acetylcholine receptors.
Mechanism of Action
Target of Action
The primary target of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.
Pharmacokinetics
A structurally similar compound, a-998679, was shown to enhance its own clearance via induction of cyp1a1 and cyp1a2 . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Over time, the prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity. These long-term effects are important to consider when evaluating the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. The threshold for these effects depends on the specific animal model and the route of administration. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds and the overall metabolic state of the cell. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is determined by its chemical properties and the presence of specific targeting sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 9283 involves the formation of the oxadiazole ring and subsequent coupling with a benzonitrile derivative. The typical synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a pyridine derivative with appropriate reagents to form the oxadiazole ring.
Coupling with Benzonitrile: The oxadiazole intermediate is then coupled with a benzonitrile derivative under specific reaction conditions to yield NS 9283.
Industrial Production Methods
Industrial production of NS 9283 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
NS 9283 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
Oxidation: Oxidized derivatives of NS 9283.
Reduction: Aminated derivatives of NS 9283.
Substitution: Substituted oxadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
NS 206: Another positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor.
Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor, used in smoking cessation therapy.
Uniqueness of NS 9283
NS 9283 is unique due to its selective modulation of the α4β2 receptor, significantly increasing the potency of acetylcholine-evoked currents. Unlike other modulators, NS 9283 does not affect the maximum efficacy, making it a valuable tool for studying receptor dynamics and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXDSQLRSWUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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